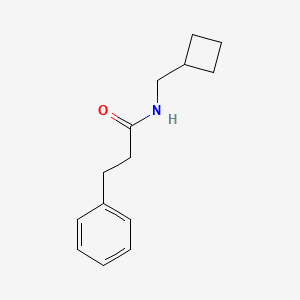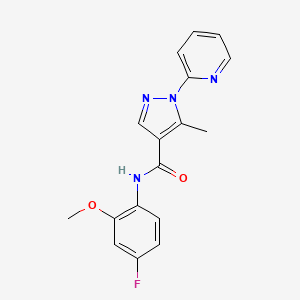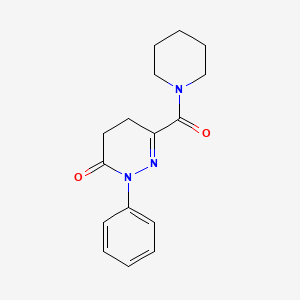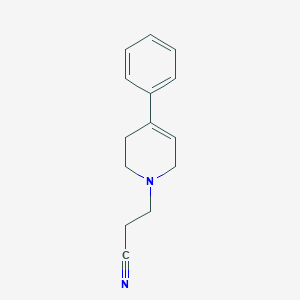![molecular formula C13H16FNO2S B7646051 4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thiomorpholine](/img/structure/B7646051.png)
4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thiomorpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiomorpholine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
Mécanisme D'action
The mechanism of action of 4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thiomorpholine is not fully understood, but it has been suggested that it works by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells. It has also been shown to activate certain signaling pathways that regulate cell survival and death.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and protect neurons from oxidative stress and inflammation. Additionally, it has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thiomorpholine is its potential anticancer properties, making it a valuable tool for cancer research. However, some limitations of this compound include its low solubility in water, which can make it difficult to work with, and its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for research on 4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thiomorpholine. One potential direction is to further investigate its mechanism of action and identify specific targets in cancer cells. Another direction is to explore its potential use in combination with other anticancer drugs to enhance its efficacy. Additionally, there is a need to investigate its potential use in the treatment of neurodegenerative diseases and other inflammatory conditions.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields, including cancer research, pharmacology, and biochemistry. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied, making it a valuable tool for scientific research. Further research is needed to fully understand its potential and explore its use in various applications.
Méthodes De Synthèse
4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thiomorpholine has been synthesized using different methods, including the reaction of 4-(chloromethyl)thiomorpholine with 6-fluoro-4H-1,3-benzodioxin-8-ol in the presence of a base, such as potassium carbonate. The reaction yields the desired compound, which can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2S/c14-12-5-10(7-15-1-3-18-4-2-15)13-11(6-12)8-16-9-17-13/h5-6H,1-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPKKVYCQNLFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC3=C2OCOC3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-[2-(1H-indol-3-yl)ethyl]-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide](/img/structure/B7645971.png)

![N'-[(1S)-1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide](/img/structure/B7646001.png)
![(1R,2R)-2-[(4-cyclopropyl-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7646003.png)
![1-[[(1R)-1-(3-chlorophenyl)ethyl]carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B7646010.png)
![5-fluoro-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7646018.png)
![N-(6-imidazol-1-ylpyridin-3-yl)-3-[(2R)-oxolan-2-yl]propanamide](/img/structure/B7646035.png)
![N-[(3S)-1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanesulfonamide](/img/structure/B7646046.png)
![6,7-Dimethyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7646050.png)
![3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7646067.png)



![N-[(1S)-1-(1-benzofuran-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7646093.png)